Lipophilicity Shift from Methyl Substitution
The 3-methyl substituent in (3-methyl-1H-indazol-1-yl)acetic acid confers a calculated logP of 1.43 as recorded in ChEMBL [1]. By comparison, the unsubstituted 1H-indazol-1-ylacetic acid (CAS 32829-25-7), lacking the methyl group, has a lower predicted logP (estimated ~0.8–1.0 based on the removal of one aliphatic carbon). This lipophilicity increase of approximately 0.4–0.6 log units is consistent with the well-established π-value contribution of a methyl group (~0.5) and directly impacts membrane permeability, protein binding, and metabolic clearance predictions [2].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | alogP = 1.43 (ChEMBL calculated property) |
| Comparator Or Baseline | 1H-Indazol-1-ylacetic acid (CAS 32829-25-7): predicted logP ~0.8–1.0 (estimated by methyl group π-value subtraction; no experimental logP available for comparator) |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.6 units (methyl group contribution) |
| Conditions | In silico calculation; ChEMBL molecular property pipeline |
Why This Matters
A logP difference of this magnitude can shift apparent membrane permeability by 2- to 5-fold, making the 3-methyl analog a more suitable choice for programs targeting intracellular targets or requiring enhanced passive diffusion.
- [1] ChEMBL Molecule JSON for CHEMBL1702822: molecule_properties.alogp = '1.43'. EMBL-EBI. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Establishes methyl group π-value of ~0.5 for aromatic systems.] View Source
